Citpressine I

Description

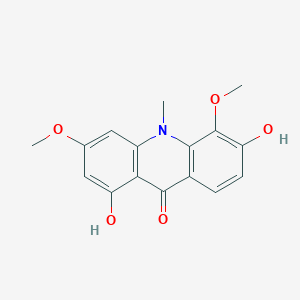

Structure

2D Structure

3D Structure

Properties

CAS No. |

81525-58-8 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

1,6-dihydroxy-3,5-dimethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C16H15NO5/c1-17-10-6-8(21-2)7-12(19)13(10)15(20)9-4-5-11(18)16(22-3)14(9)17/h4-7,18-19H,1-3H3 |

InChI Key |

OQMSMWRXIZYYNR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)OC)O)C(=O)C3=C1C(=C(C=C3)O)OC |

melting_point |

183 - 185 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation of Citpressine I

Diverse Botanical Sources of Citpressine I

This compound has been isolated from several species of the Citrus genus, where it is typically found in the bark tissues of the root and stem. The concentration and presence of this alkaloid can vary depending on the specific species, cultivar, and plant part.

Isolation from Citrus aurantium

Citrus aurantium, commonly known as bitter orange, has been identified as a botanical source of this compound. Scientific investigations have reported the presence of this acridone (B373769) alkaloid in the root bark of the plant. nih.gov While the general phytochemical profile of C. aurantium is rich in various alkaloids, flavonoids, and volatile oils, the isolation of this compound points to the diverse array of specialized metabolites within this species. academicjournals.orgnih.gov

Isolation from Citrus depressa

The root bark of Citrus depressa, a citrus fruit native to Taiwan and Okinawa, Japan, is a confirmed source of this compound. jst.go.jpresearchgate.net A key study on the constituents of this plant led to the successful isolation and structural elucidation of five new acridone alkaloids, including this compound. jst.go.jp This was noted as the first report of isolating acridone alkaloids from this particular Citrus species, highlighting its unique phytochemical composition. jst.go.jp

Isolation from Citrus maxima

Citrus maxima, also known by its synonym Citrus grandis and commonly called pomelo, is another significant source of this compound. researchgate.net The compound has been successfully isolated from both the stem bark and the root bark of this species. researchgate.netnih.gov The presence of this compound in C. maxima is part of a broader profile of acridone alkaloids found in the plant, which also includes related compounds such as Citpressine II and Prenylcitpressine. nih.govphytopharmajournal.com

Identification in Ibervillea sonorae Cell Cultures

A thorough review of available scientific literature did not yield any evidence for the identification or isolation of this compound from cell cultures of Ibervillea sonorae. Research on the chemical constituents of I. sonorae has primarily focused on other classes of compounds, such as cucurbitacins, which are known for their distinct biological activities. nih.govnih.gov

Presence in Citrus reticulata and Citrus grandis

This compound has been reported to be present in Citrus reticulata, the mandarin orange. scispace.com This species is known to produce a wide range of bioactive compounds, including flavonoids and other alkaloids, from its fruit peel and other tissues. nih.govnih.gov As previously noted, Citrus grandis is a botanical synonym for Citrus maxima, and is therefore a confirmed source of this compound. researchgate.netnih.gov

Botanical Sources of this compound

| Plant Species | Common Name | Plant Part(s) | Reference(s) |

| Citrus aurantium | Bitter Orange | Root Bark | nih.gov |

| Citrus depressa | Shiikuwasha | Root Bark | jst.go.jpresearchgate.net |

| Citrus maxima | Pomelo | Stem Bark, Root Bark | researchgate.netnih.gov |

| Citrus grandis | Pomelo | Stem Bark, Root Bark | researchgate.netnih.gov |

| Citrus reticulata | Mandarin Orange | Not specified | scispace.com |

Methodologies for Natural Product Isolation

The isolation of this compound and other acridone alkaloids from Citrus species involves a multi-step process typical for natural product extraction and purification. The general methodology relies on chromatographic techniques to separate the target compound from a complex mixture of plant metabolites.

A common procedure begins with the collection and drying of the plant material, such as the stem or root bark. scispace.com The dried, powdered material is then subjected to solvent extraction, often using methanol (B129727) in a reflux apparatus. scispace.com This process yields a crude methanolic extract containing a wide array of compounds.

The crude extract is then concentrated under a vacuum and partitioned. For instance, it can be treated with water, and the resulting aqueous portion is subjected to column chromatography. scispace.com A common approach involves using a Diaion HP-20 column, eluting first with water to remove highly polar impurities, followed by methanol to elute the alkaloids and other less polar compounds. scispace.com

Further purification is achieved through subsequent chromatographic steps. Sephadex LH-20 column chromatography, with methanol as the eluent, is frequently used to separate the different acridone alkaloids from one another. scispace.com Fractions are collected and monitored using Thin-Layer Chromatography (TLC) to identify those containing the desired compound. scispace.com

Once isolated, the structure of the compound is confirmed using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments, are essential for elucidating the precise chemical structure of the isolated alkaloid. scispace.com The use of the nuclear Overhauser effect (NOE) has been noted as particularly useful for determining the specific placement of functional groups on the acridone skeleton. jst.go.jp

Chromatographic Techniques in Isolation Protocols

Chromatographic techniques are fundamental to the successful isolation and purification of this compound from the complex mixtures obtained from plant extracts. Column chromatography, particularly over silica (B1680970) gel, is a widely employed method for the separation of acridone alkaloids. researchgate.net The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or a mixture of solvents).

In the isolation of acridone alkaloids from Citrus species, a gradient elution strategy is often utilized. scispace.com This involves progressively increasing the polarity of the mobile phase during the chromatographic run. This technique is advantageous as it allows for the sequential elution of compounds with varying polarities, leading to a more effective separation. The choice of solvents and the composition of the gradient are critical parameters that are optimized to achieve the desired separation.

While specific gradient details for the isolation of this compound are not always explicitly documented in a single comprehensive protocol, the general approach involves starting with a non-polar solvent and gradually introducing a more polar solvent. For example, a common solvent system for the separation of alkaloids on silica gel is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) or acetone. The ratio of these solvents is systematically varied to elute the target compounds.

The following table provides an illustrative example of a gradient elution that could be employed for the separation of acridone alkaloids from a Citrus extract:

| Fraction | Solvent System (Hexane:Ethyl Acetate) | Eluted Compounds (Illustrative) |

| 1-10 | 95:5 | Less polar compounds |

| 11-20 | 90:10 | --- |

| 21-30 | 85:15 | Early eluting alkaloids |

| 31-40 | 80:20 | This compound and related alkaloids |

| 41-50 | 75:25 | More polar alkaloids |

| 51-60 | 70:30 | Highly polar compounds |

This table is a generalized representation and the actual elution profile would depend on the specific experimental conditions.

Further purification of the fractions containing this compound may be achieved through additional chromatographic steps, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to yield the compound in a highly pure form.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a strategic approach used in natural product chemistry to isolate bioactive compounds from a crude extract. This method involves a systematic process of separating the extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation and testing until a pure, active compound is isolated.

In the context of isolating this compound and other acridone alkaloids from Citrus species, cytotoxicity has been a key biological activity guiding the fractionation process. nih.govscispace.com Crude extracts and fractions from Citrus aurantium have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net This observed bioactivity provides a basis for a cytotoxicity-guided isolation strategy.

The process typically unfolds as follows:

Initial Bioassay of Crude Extract: The crude methanolic extract of the Citrus plant material is first tested for its cytotoxic activity against a panel of cancer cell lines.

Fractionation and Bioactivity Screening: The crude extract is then separated into several fractions using techniques like column chromatography. Each of these fractions is subsequently tested for its cytotoxic activity.

Prioritization of Active Fractions: The fractions exhibiting the most potent cytotoxic effects are selected for further purification.

Iterative Purification and Testing: The active fractions are subjected to further chromatographic separation, and the resulting sub-fractions or pure compounds are again tested for their cytotoxicity. This iterative process continues until the individual compounds responsible for the observed bioactivity are isolated.

Studies have shown that acridone alkaloids isolated from Citrus aurantium, including compounds structurally related to this compound, exhibit potent to moderate cytotoxicity. nih.gov For example, a study on the stem bark of Citrus aurantium revealed that the dichloromethane (B109758) fraction of the methanolic extract showed significant cytotoxicity against A549 (lung carcinoma), HepG2 (liver carcinoma), MCF7 (breast carcinoma), and PC3 (prostate carcinoma) cell lines. nih.gov The subsequent isolation of acridone alkaloids from this active fraction underscores the utility of this bioactivity-guided approach.

The following table summarizes the cytotoxic activity of some acridone alkaloids isolated from Citrus aurantium against various cancer cell lines, illustrating the type of data that guides the fractionation process.

| Compound | A549 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | MCF7 (IC₅₀ µM) | PC3 (IC₅₀ µM) |

| Citrusinine-I | 12.65 | 16.89 | 15.76 | 13.54 |

| Citracridone-I | 20.34 | 25.67 | 22.43 | 19.88 |

| 5-Hydroxynoracronycine | 35.78 | 40.12 | 38.91 | 36.45 |

| Natsucitrine-I | 45.87 | 50.74 | 48.65 | 46.32 |

| Glycofolinine | 18.92 | 21.45 | 19.87 | 17.56 |

| Citracridone-III | 28.43 | 32.11 | 30.56 | 29.87 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

This data demonstrates that the isolated acridone alkaloids are responsible for the cytotoxic effects observed in the crude extracts, thereby validating the bioactivity-guided fractionation strategy for the isolation of these compounds, including this compound.

Chemical Synthesis and Structural Modifications of Citpressine I

Total Synthesis Strategies for the Acridone (B373769) Scaffold

The acridone scaffold is the fundamental structural framework of Citpressine I and related alkaloids. Various synthetic methodologies have been developed to construct this tricyclic system. A common and effective approach is the Ullmann condensation, which involves the reaction of an anthranilic acid derivative with an iodobenzene (B50100) or a 2-chlorobenzoic acid with an aniline (B41778) derivative. nih.govajol.info This method has been successfully employed in the synthesis of numerous acridone derivatives. nih.gov

More recent advancements include the use of transition metal catalysis. For instance, a cobalt-catalyzed amidation protocol has been developed to provide efficient access to acridone-based natural products. nih.gov Additionally, iridium-catalyzed photoinduced radical cascade cyclizations have been utilized for the rapid construction of polycyclic N-heterocycles, including the acridone scaffold. frontiersin.org These modern synthetic methods offer advantages in terms of efficiency and the ability to introduce structural diversity.

The general synthetic scheme for the acridone scaffold often involves the initial formation of a diarylamine intermediate, followed by cyclization to form the central acridone ring. The choice of starting materials and reaction conditions can be tailored to produce a variety of substituted acridone cores, providing a versatile platform for the synthesis of natural products and their analogs.

Semi-Synthesis of this compound Derivatives and Analogs

Semi-synthesis, which utilizes a naturally occurring compound as a starting material for chemical modifications, is a valuable strategy for generating derivatives of complex molecules like this compound. tapi.com This approach allows for the targeted modification of specific functional groups to explore their impact on biological activity. While specific semi-synthetic studies on this compound are not extensively detailed in the provided search results, the principles of semi-synthesis are widely applied to other complex natural products. mdpi.comnih.gov

The general process of semi-synthesis involves isolating the natural product, in this case, this compound, from its natural source. researchgate.net Subsequently, various chemical reactions can be employed to introduce new functional groups or modify existing ones. For example, esterification, amidation, or alkylation reactions could be performed on reactive sites within the this compound molecule.

The development of semi-synthetic derivatives allows for the systematic investigation of structure-activity relationships. mdpi.com By creating a library of analogs with diverse structural features, researchers can identify key pharmacophoric elements responsible for the compound's biological effects. This information is crucial for the design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Investigations of Acridone Alkaloids

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For acridone alkaloids, extensive SAR investigations have been conducted to understand the structural requirements for their various biological effects, including anticancer and antimicrobial activities. nih.govijsrr.orgrsc.org

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the acridone ring system have a profound impact on biological activity. nih.gov For instance, studies on 9-anilinoacridines have shown that the presence of electron-donating substituents can enhance DNA binding and antitumor activity. nih.gov The position of substitution is also critical; for example, substitution at the 5th position of the acridine (B1665455) nucleus has been found to have a significant effect on antileukemic activity. nih.gov

In the case of cytotoxic acridones, research has demonstrated that 1-hydroxy-9-acridones are generally more active against human leukemic HL-60 cells than their 1-methoxy (1-OMe) counterparts. nih.govajol.info Furthermore, modifications at the heterocyclic nitrogen can dramatically alter cytotoxicity. For example, replacing the N-methyl group of glyfoline (B1233050) with an NH or N(CH2)2NEt2 group resulted in a significant reduction or complete loss of activity. nih.gov The introduction of electron-withdrawing groups like a nitro function at the A-ring also led to inactive compounds, whereas amino-substituted analogs displayed in vitro cytotoxicity. nih.gov

The following table summarizes the general impact of substituent modifications on the biological activity of acridone alkaloids based on available research.

| Modification | Effect on Biological Activity | Reference |

| Electron-donating groups | Generally enhances antitumor activity | nih.gov |

| Substitution at position 5 | Profound effect on antileukemic activity | nih.gov |

| 1-Hydroxy group | More active than 1-methoxy derivatives | nih.govajol.info |

| N-alkylation | Can be critical for cytotoxicity | nih.gov |

| Nitro group on A-ring | Inactive | nih.gov |

| Amino group on A-ring | Cytotoxic | nih.gov |

Design and Synthesis of Truncated and Modified Analogs

The design and synthesis of truncated and modified analogs represent a rational approach to optimizing the therapeutic potential of lead compounds. This strategy involves simplifying the core structure or introducing significant modifications to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For acridone alkaloids, the synthesis of truncated analogs has been explored. For example, the synthesis and biological evaluation of truncated acridones have led to the identification of cytotoxic 5-hydroxy-4-quinolone derivatives. acs.org This suggests that the entire tetracyclic acridone framework may not be essential for certain biological activities, and smaller, more synthetically accessible scaffolds could be developed.

Modified analogs incorporating different heterocyclic systems or linkers have also been synthesized. rsc.org For instance, linking the acridine moiety to other pharmacophores, such as benzimidazole, has been shown to influence antitumor activity. rsc.org The nature of the linker and the substitution pattern on the acridine ring are crucial for the activity of these hybrid molecules. rsc.org

The development of modified analogs also extends to the incorporation of novel chemical entities. For example, acridine analogs modified with carborane clusters have been synthesized and shown to interact with DNA, highlighting the potential for creating acridone derivatives with unique mechanisms of action. researchgate.net These approaches, which combine rational design with synthetic chemistry, are essential for the development of new and improved acridone-based therapeutic agents.

Biological Activities and Molecular Mechanisms of Action of Citpressine I

Preclinical In Vivo Model Investigations (Non-Human)

Without primary research data, the generation of a thorough and informative article, including data tables and detailed findings as instructed, cannot be fulfilled.

Antidiabetic Efficacy in Rodent Models

Currently, there are no published studies or data available that investigate the antidiabetic efficacy of Citpressine I in any rodent models. Standard models for assessing antidiabetic properties include animals with chemically induced diabetes (e.g., via streptozotocin or alloxan) or genetic models that spontaneously develop the condition, such as db/db mice or Zucker diabetic fatty rats. However, the effects of this compound on key diabetic markers like blood glucose levels, insulin sensitivity, or pancreatic β-cell function have not been reported in the scientific literature.

Antiviral Efficacy against Specific Pathogens (e.g., Herpes Simplex Virus)

There is no scientific evidence or research data to support the antiviral efficacy of this compound against any specific pathogens, including Herpes Simplex Virus (HSV). The antiviral activity of a compound against HSV is typically evaluated through in vitro assays that measure the inhibition of viral replication and in vivo models to assess its therapeutic potential. As of now, no such studies have been published for this compound.

Considerations for Preclinical Study Design and Translatability

While there are no specific preclinical studies on this compound to evaluate, general principles are critical for any natural product investigation to ensure that findings can be translated to clinical settings. Key considerations include:

Rigorous Experimental Design : This involves using appropriate controls, ensuring reproducibility, and having statistically significant sample sizes.

Model Selection : The choice of in vitro and in vivo models must have strong predictive validity for human clinical outcomes.

Compound Characterization : Thorough characterization and quality control of the natural product are essential for the replicability of the research.

Dose-Ranging Studies : Doses used in animal models should be comparable and relevant to potential human dosages to assess efficacy and safety accurately.

These principles would be essential for any future preclinical research on this compound.

Elucidation of Molecular Mechanisms of Action

Interactions with Nucleic Acids (e.g., G-quadruplex DNA Stabilization)

No research has been published detailing any interaction between this compound and nucleic acid structures such as G-quadruplex DNA. G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences and are involved in regulating key cellular processes. The stabilization of these structures by small molecules is a subject of interest in drug discovery, but this compound has not been identified as a G-quadruplex stabilizer in the available literature.

Specific Enzyme Inhibition (e.g., Trypanothione Reductase)

There is no information available to suggest that this compound acts as an inhibitor of the enzyme trypanothione reductase. This enzyme is crucial for the survival of trypanosomatid parasites and is a validated target for drug development against diseases like leishmaniasis and Chagas disease. The inhibitory activity of this compound against this or any other specific enzyme has not been reported.

Advanced Spectroscopic Characterization Methodologies for Citpressine I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the intricate carbon-hydrogen framework of organic molecules. mdpi.comipb.pt For Citpressine I, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of its atomic connectivity.

The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. conductscience.comopenstax.org Key signals for this compound include distinct aromatic protons, methoxy (B1213986) group protons, and a characteristic N-methyl group signal. The chemical shifts (δ), reported in parts per million (ppm), indicate the degree of shielding or deshielding of each proton, offering clues about nearby functional groups. conductscience.comlibretexts.org

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. libretexts.orgoregonstate.edu The acridone (B373769) core of this compound is characterized by a number of quaternary and methine carbons in the aromatic region, along with the carbonyl carbon of the ketone group. hmdb.caoregonstate.edu Signals for the methoxy carbons and the N-methyl carbon are also readily identified.

To assemble the molecular puzzle, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. columbia.eduyoutube.comsdsu.edu

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the aromatic rings. sdsu.edu

HSQC spectra correlate each proton with the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C data. columbia.edu

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

| 1 | 162.5 | - | H-2, H-4 |

| 2 | 97.1 | 6.30 (d, J=2.2) | C-1, C-3, C-4, C-4a |

| 3 | 166.2 | - | H-2, H-4, 3-OCH₃ |

| 4 | 92.0 | 6.25 (d, J=2.2) | C-2, C-3, C-4a, C-9a |

| 4a | 145.1 | - | H-2, H-4, H-5 |

| 5 | 148.2 | 7.95 (dd, J=8.0, 1.5) | C-4a, C-6, C-7, C-8a |

| 6 | 115.5 | 7.20 (t, J=8.0) | C-5, C-7, C-8, C-8a |

| 7 | 122.1 | 7.65 (t, J=8.0) | C-5, C-6, C-8a |

| 8 | 115.8 | 7.40 (dd, J=8.0, 1.5) | C-6, C-8a, C-9 |

| 8a | 141.2 | - | H-5, H-7, H-8 |

| 9 | 182.1 | - | H-8 |

| 9a | 108.9 | - | H-2, H-4, H-5, H-8 |

| 10-CH₃ | 34.5 | 3.80 (s) | C-9a, C-8a |

| 3-OCH₃ | 55.8 | 3.95 (s) | C-3 |

| 5-OCH₃ | 56.2 | 4.10 (s) | C-5 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. udel.edulibretexts.org For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its elemental composition with high accuracy. lcms.cz

Typically, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to gently ionize the molecule, producing a prominent molecular ion peak ([M+H]⁺) or related adducts. The exact mass measurement of this ion allows for the unambiguous determination of the molecular formula, C₁₆H₁₅NO₅ in the case of this compound. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netnih.gov The fragmentation pattern of this compound is characteristic of the acridone scaffold. Common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), methyl radicals (•CH₃) from the methoxy or N-methyl groups, and water (H₂O) if hydroxyl groups are present. miamioh.edu The analysis of these fragmentation patterns helps to confirm the connectivity of the different substituents on the acridone core.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 302.1028 | 302.1025 | C₁₆H₁₆NO₅ |

| [M+Na]⁺ | 324.0848 | 324.0845 | C₁₆H₁₅NNaO₅ |

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

While NMR and MS provide the primary data for complete structure elucidation, IR and UV-Vis spectroscopy offer valuable confirmatory information about the functional groups and the electronic system of this compound. labmanager.comiip.res.iniip.res.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. labmanager.comiip.res.in The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. These include:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ indicates the presence of hydroxyl groups.

C-H stretching: Bands in the 3100-3000 cm⁻¹ region are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups.

C=O stretching: A strong absorption around 1640-1620 cm⁻¹ is characteristic of the conjugated ketone carbonyl group in the acridone ring system.

C=C stretching: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands corresponding to the aryl ether linkages of the methoxy groups are typically observed in the 1250-1000 cm⁻¹ range.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Key Observations | Inferred Structural Features |

| IR (cm⁻¹) | ~3300 (broad), ~1630 (strong), ~1590, ~1210 | -OH, C=O (conjugated ketone), C=C (aromatic), C-O (aryl ether) |

| UV-Vis (λ_max, nm) | ~260, ~280, ~330, ~400 | Extended conjugated acridone system |

Collectively, these advanced spectroscopic methodologies provide a comprehensive and detailed characterization of the chemical structure of this compound, leaving no ambiguity as to its molecular architecture.

Computational and Theoretical Studies on Citpressine I

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to predict the binding mode and affinity of the ligand to the target. This is achieved by simulating how the ligand fits into the binding site of a protein and calculating a "docking score," which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and stronger interaction. nih.gov This method is instrumental in screening large libraries of compounds to identify potential drug leads that could interact with a specific biological target. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. drugbank.com These methods can determine various molecular properties, including the distribution of electrons, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. mdpi.com The energy gap between HOMO and LUMO, for instance, is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com These calculations provide fundamental insights into how a molecule will behave in chemical reactions, which is essential for understanding its potential biological activity and metabolism.

Theoretical Approaches to Pharmacological Target Identification

Identifying the biological targets of a chemical compound is a crucial step in understanding its mechanism of action. Theoretical approaches, often referred to as in silico target prediction, use computational algorithms to predict the proteins that a compound is likely to interact with. These methods can be based on the similarity of the compound to other molecules with known targets (ligand-based approaches) or by docking the compound into the structures of numerous potential protein targets (structure-based approaches). nih.govresearchgate.net These predictions help researchers to form hypotheses about a compound's pharmacological effects that can then be tested experimentally.

Future Directions and Research Perspectives on Citpressine I

Exploration of Novel Biological Activities and Therapeutic Potential

While the broader class of acridone (B373769) alkaloids from Citrus species has demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, the specific therapeutic potential of Citpressine I remains largely uncharted. nih.govresearchgate.netnih.gov Future research should focus on screening this compound against a wide array of therapeutic targets.

Initial investigations could build upon the known activities of related acridone alkaloids. For instance, some acridone alkaloids have shown promise as anticancer agents. nih.gov A thorough evaluation of this compound's cytotoxicity against various cancer cell lines is a logical first step. nih.govresearchgate.net Furthermore, given the anti-inflammatory properties observed in other citrus-derived compounds, exploring the potential of this compound in models of inflammatory diseases is warranted. researchgate.net The structural similarities to other bioactive acridones also suggest potential antiviral and antimicrobial applications that should be systematically investigated. jocpr.com

Table 1: Potential Therapeutic Areas for this compound Investigation

| Therapeutic Area | Rationale for Investigation | Key Research Approaches |

| Oncology | Cytotoxic activity observed in related acridone alkaloids. nih.gov | In vitro cytotoxicity assays against a panel of cancer cell lines; in vivo studies in animal models of cancer. |

| Inflammation | Anti-inflammatory properties are common among citrus-derived natural products. researchgate.net | In vitro assays to measure inflammatory markers; in vivo models of acute and chronic inflammation. |

| Infectious Diseases | Antiviral and antimicrobial activities have been reported for the acridone scaffold. jocpr.com | Screening against a range of viruses and bacteria; determination of minimum inhibitory concentrations (MICs). |

| Neurodegenerative Diseases | Some acridone derivatives have shown neuroprotective potential. | Evaluation of neuroprotective effects in cell-based and animal models of neurodegeneration. |

Development of Highly Efficient and Sustainable Synthetic Methodologies

The natural abundance of this compound may be insufficient for extensive biological screening and potential therapeutic development. Therefore, the development of efficient and sustainable synthetic routes is crucial. Current synthetic methods for acridone alkaloids can be complex and may not be environmentally friendly. researchgate.net

Future research in this area should aim to develop a total synthesis of this compound that is not only high-yielding but also adheres to the principles of green chemistry. This could involve exploring novel catalytic systems, minimizing the use of hazardous reagents and solvents, and reducing the number of synthetic steps. A successful synthetic strategy would provide a reliable source of this compound for further research and could also be adapted to create a library of structural analogs for structure-activity relationship (SAR) studies.

Comprehensive Investigations into Upstream and Downstream Biosynthetic Regulation

Understanding how Citrus plants produce this compound is fundamental for both metabolic engineering applications and for appreciating its role in the plant's biology. The biosynthesis of acridone alkaloids is a complex process, and the specific pathway leading to this compound has not yet been fully elucidated.

Future research should focus on identifying the genes and enzymes involved in the biosynthetic pathway of this compound in Citrus reticulata. This would involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes, followed by functional characterization of the encoded enzymes. Furthermore, investigating the upstream regulatory networks, including transcription factors and signaling pathways that control the expression of these biosynthetic genes, will be essential. A comprehensive understanding of both the biosynthetic pathway and its regulation could enable the development of strategies to enhance the production of this compound in its native plant or through heterologous expression in microbial systems.

Advanced Mechanistic Studies using Integrated Omics Approaches

To fully comprehend the biological effects of this compound, it is imperative to move beyond simple activity screening and delve into its mechanism of action at a molecular level. Integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to this compound treatment.

For example, if this compound demonstrates significant anticancer activity, transcriptomic and proteomic analyses of treated cancer cells could reveal the signaling pathways that are perturbed. This could uncover novel drug targets and provide insights into potential mechanisms of resistance. Similarly, metabolomic profiling could identify metabolic vulnerabilities in cancer cells that are exploited by this compound. Combining these omics datasets will be key to constructing a comprehensive model of this compound's mechanism of action.

Computational Design of Enhanced Structural Analogs for Targeted Research

Once the biological activities and mechanism of action of this compound are better understood, computational chemistry can be employed to design structural analogs with improved potency, selectivity, and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to identify the key structural features of this compound that are responsible for its biological effects. thaiscience.infonih.gov

This information can then be used to guide the rational design of new molecules. For example, if a specific protein target of this compound is identified, molecular docking simulations can be used to design analogs that bind with higher affinity. mdpi.com These computationally designed compounds can then be synthesized and tested, creating a feedback loop between computational and experimental research that can accelerate the drug discovery process. The development of a robust SAR for this compound and its analogs will be a critical step towards realizing its therapeutic potential. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.